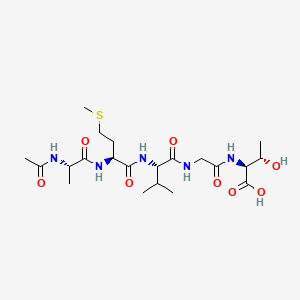
Ac-Ala-Met-Val-Gly-aThr-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Ac-Ala-Met-Val-Gly-aThr-OH is a synthetic peptide composed of the amino acids alanine, methionine, valine, glycine, and threonine. Peptides like this one are important in various biological processes and have applications in scientific research, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as Ac-Ala-Met-Val-Gly-aThr-OH typically involves the stepwise addition of amino acids to a growing peptide chain. This process is known as solid-phase peptide synthesis (SPPS). The amino acids are protected at their reactive sites to prevent unwanted side reactions. The synthesis begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, with each addition followed by deprotection and washing steps. The final peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis is often automated using peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反应分析
Types of Reactions
Peptides like Ac-Ala-Met-Val-Gly-aThr-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific enzymes or chemical reagents for site-directed mutagenesis.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
科学研究应用
Chemistry
Peptides like Ac-Ala-Met-Val-Gly-aThr-OH are used as model compounds in the study of peptide chemistry, including peptide bond formation and stability.
Biology
In biological research, synthetic peptides are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine
Peptides have therapeutic applications, including as drugs for treating diseases such as cancer, diabetes, and infectious diseases. They can also be used as vaccines and diagnostic agents.
Industry
In the industrial sector, peptides are used in the development of new materials, such as hydrogels and nanomaterials, and in the production of enzymes for various applications.
作用机制
The mechanism of action of peptides like Ac-Ala-Met-Val-Gly-aThr-OH depends on their specific sequence and structure. They can interact with specific molecular targets, such as enzymes, receptors, and other proteins, to modulate biological processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
Ac-Ala-Met-Val-Gly-Thr-OH: Similar sequence but without the acetylated threonine.
Ac-Ala-Met-Val-Gly-Ser-OH: Similar sequence but with serine instead of threonine.
Ac-Ala-Met-Val-Gly-Cys-OH: Similar sequence but with cysteine instead of threonine.
Uniqueness
The presence of acetylated threonine (aThr) in Ac-Ala-Met-Val-Gly-aThr-OH can confer unique properties, such as increased stability or altered biological activity, compared to similar peptides without this modification.
属性
分子式 |
C21H37N5O8S |
|---|---|
分子量 |
519.6 g/mol |
IUPAC 名称 |
(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C21H37N5O8S/c1-10(2)16(20(32)22-9-15(29)25-17(12(4)27)21(33)34)26-19(31)14(7-8-35-6)24-18(30)11(3)23-13(5)28/h10-12,14,16-17,27H,7-9H2,1-6H3,(H,22,32)(H,23,28)(H,24,30)(H,25,29)(H,26,31)(H,33,34)/t11-,12-,14-,16-,17-/m0/s1 |
InChI 键 |
FCYFWPQIBYAJQT-FGBNXSKPSA-N |
手性 SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)C)O |
规范 SMILES |
CC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)



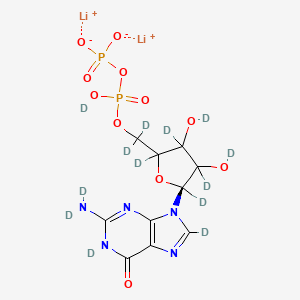
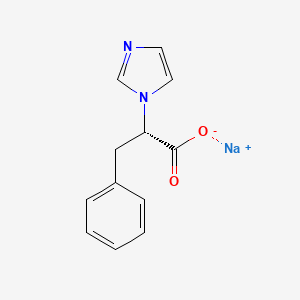
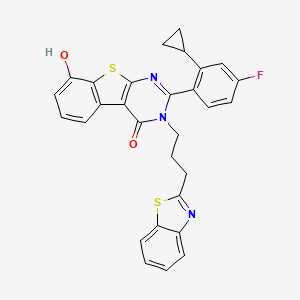
![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)

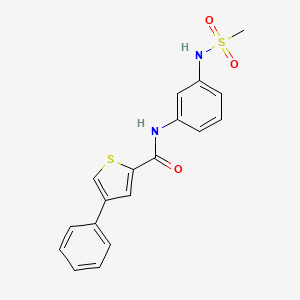
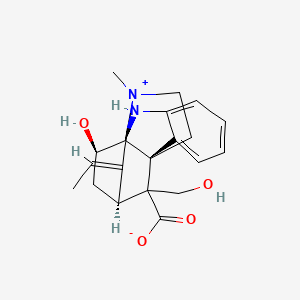
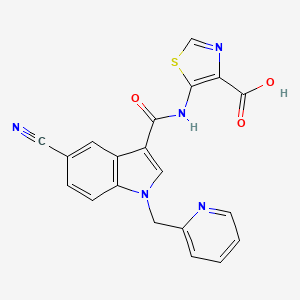
![4-(1-cyanopyrrolidine-3-carbonyl)-N-[(4-ethynylphenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B12380922.png)

